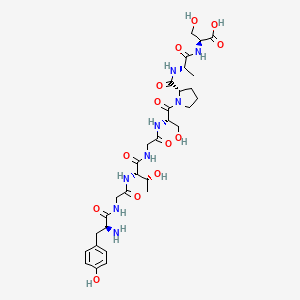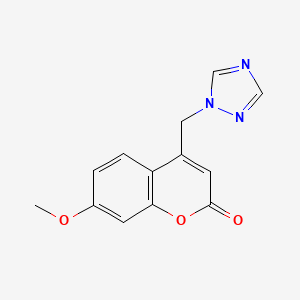
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with a methoxy group at the 7th position and a triazolylmethyl group at the 4th position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4-hydroxycoumarin and 1H-1,2,4-triazole.
Formation of Intermediate: The 7-methoxy-4-hydroxycoumarin is first converted into an intermediate by reacting with a suitable alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate.
Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,4-triazole under specific reaction conditions, such as heating in a solvent like acetone, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as proteases or kinases.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA to inhibit replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: A structurally similar compound with a methoxy group at the 7th position but lacking the triazolylmethyl group.
4-Methylumbelliferone: Another benzopyran derivative with a methyl group at the 4th position instead of the triazolylmethyl group.
7-Hydroxycoumarin: A compound with a hydroxyl group at the 7th position, differing in functional groups.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to the presence of both the methoxy and triazolylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
828265-56-1 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
7-methoxy-4-(1,2,4-triazol-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C13H11N3O3/c1-18-10-2-3-11-9(6-16-8-14-7-15-16)4-13(17)19-12(11)5-10/h2-5,7-8H,6H2,1H3 |
InChI Key |
LWFOLZPZYGVKAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


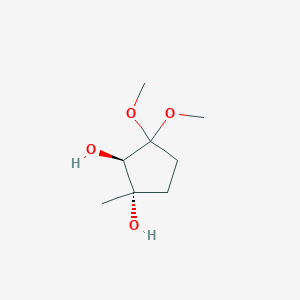
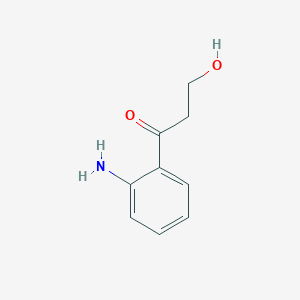
![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
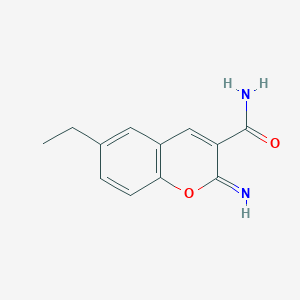
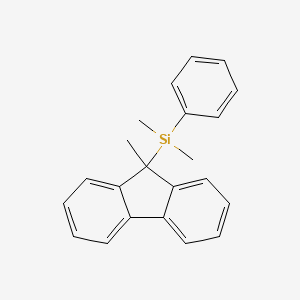
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
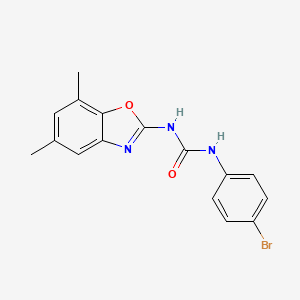
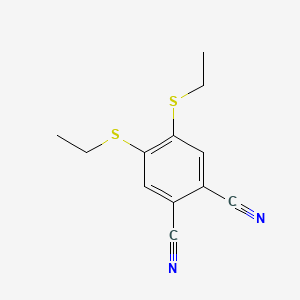
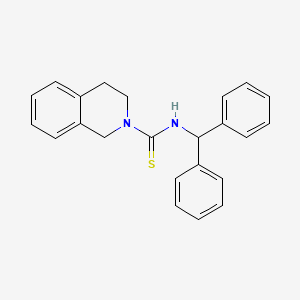
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
